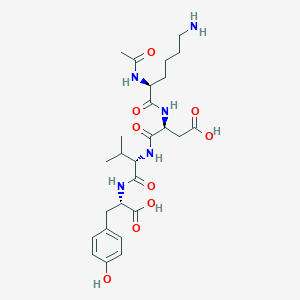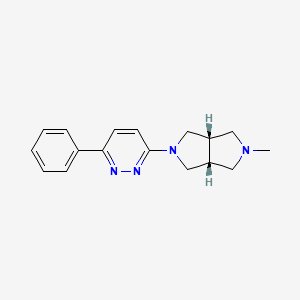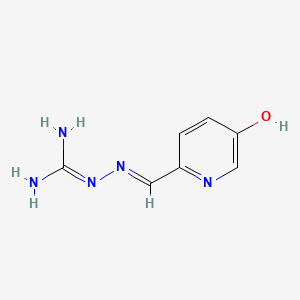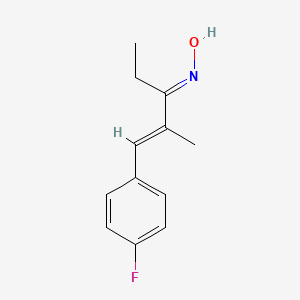
Acetyl tetrapeptide-2
Overview
Description
Acetyl Tetrapeptide-2, also known as Thymulen 4, is a synthetic peptide composed of aspartic acid, lysine, tyrosine, and valine with an acetyl group . It is known to stimulate the skin’s fundamental proteins, such as collagen and elastin, facilitating and improving cohesion between cells and the extracellular matrix (ECM) . It increases the skin’s immune alertness, stimulates the skin’s immune defenses, and helps regenerate the epidermis .
Synthesis Analysis
A liquid phase synthesis method of this compound has been disclosed . This method synthesizes 2N-terminal or side chain protection small-fragment peptides by a liquid phase synthesis method . The synthetic method avoids the use of expensive resin in a solid phase method, overcomes the defects that the solid phase method uses protected amino acid in each step and uses too much reagent, reduces the cost, and has the advantages of simple synthetic method, energy saving, environmental protection .
Molecular Structure Analysis
This compound has a chemical formula of C26H39N5O9 and a molecular weight of 565.62 . It is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr .
Chemical Reactions Analysis
This compound has been shown to increase the stiffness of HaCaT cells, a line of human keratinocytes, in concentration range . It also revealed remodeling of actin filaments dependent on the concentration .
Scientific Research Applications
Acetyl-Pro-Ala-Pro-Tyr-NH2, a related tetrapeptide, shows potential in the study of molecular dynamics and protein-ligand interactions, as explored in porcine pancreatic elastase. This could be indicative of acetyl tetrapeptide-2's potential in similar applications (Clore et al., 1986).
Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), a synthetic tetrapeptide, has shown inhibitory effects on human bone marrow progenitors, suggesting its potential in hematological research and possibly in therapeutics targeting bone marrow activities (Guigon et al., 1990).
The same tetrapeptide, AcSDKP, exhibits differential effects on human normal and leukemic blood progenitors, indicating its selective potential in cancer research and therapy (Bonnet et al., 1992).
A study on the structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme reveals insights into enzyme-substrate interactions, which is significant for understanding and manipulating biological pathways in disease treatment (Masuyer et al., 2015).
Neuroprotective effects of maize tetrapeptide-anchored gold nanoparticles in Alzheimer's disease have been explored, demonstrating the potential of acetyl tetrapeptides in neurodegenerative disease research and therapeutic applications (Zhang et al., 2021).
Mechanism of Action
Target of Action
Acetyl Tetrapeptide-2, also known under the trade name Peptigravity , is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr . This compound primarily targets the skin’s fundamental proteins, such as collagen and elastin . It also activates FBLN5 and LOXL1 glycoproteins, which are crucial for keeping elastin fibers properly organized and functioning .
Mode of Action
This compound interacts with its targets to stimulate the skin’s fundamental proteins, facilitating and improving cohesion between cells and the extracellular matrix (ECM) . It increases collagen and elastin gene expression, helping to prevent the effects of gravity while reorganizing elastin and collagen fibers . This promotion of the junction between cells and the ECM is extremely important in communicating and forming the structural network in the dermis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the stimulation of collagen and elastin . By increasing their gene expression, this compound helps reorganize these fibers, which are essential components of the skin’s structural network . This reorganization promotes better restructuring and cohesion of the dermis .
Result of Action
The action of this compound results in a reduction of skin sagging and dermal disorganization . By promoting better restructuring and cohesion of the dermis, it helps maintain facial contour and reduce sagging in the chest and neck . It is often used in anti-aging products and high-end after-weight-loss products .
Future Directions
Acetyl Tetrapeptide-2 has been shown to have anti-aging effects on the skin . It is continuously being researched to obtain more details on its effectiveness and for the development of new treatments . It is expected that the spectrum of peptides in the field of cosmetics, including this compound, will continue to grow .
Biochemical Analysis
Biochemical Properties
Acetyl Tetrapeptide-2 plays a crucial role in biochemical reactions. It interacts with key proteins like collagen and elastin, which are fundamental to the structure and function of the skin . It also activates FBLN5 and LOXL1 glycoproteins, which are essential for keeping elastin fibers properly organized and functioning . These interactions help to maintain the structural network in the dermis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing collagen and elastin gene expression . This helps to prevent the effects of gravity while reorganizing elastin and collagen fibers . It also promotes the junction between cells and the ECM, which is crucial for communication and forming the structural network in the dermis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is a biomimetic of the cell maturation factors produced by the thymus . It acts topically on the keratinocytes, inducing endocellular synthesis of paracrine and autocrine mediators . This stimulates not only keratinocytes renewal but also Langerhans cell maturation, improving the epidermis profile and stimulating the skin immune system .
Dosage Effects in Animal Models
In animal models, the anti-choroidal neovascularization (CNV) efficacy of this compound was found to be dose-dependent . At the range of 2–20 μg/eye, its efficacy was comparable with the positive controls aflibercept or ranibizumab in animal models of 2-week CNV .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its role in stimulating the skin’s fundamental proteins and improving cohesion between cells and the ECM , it can be inferred that it likely localizes to areas where these proteins are active.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIMHIATVYROGF-XWUOBKMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757942-88-4 | |
| Record name | Acetyl tetrapeptide-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYL TETRAPEPTIDE-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M24S4WZS8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)


![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

